n-(2-Chlorocyclohexyl)benzenesulfonamide

Description

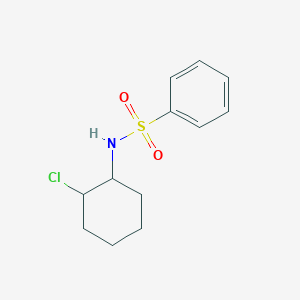

N-(2-Chlorocyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a 2-chlorocyclohexyl substituent. Its molecular formula is C₁₂H₁₅ClNO₂S, with a molecular weight of 296.83 g/mol. The chlorine atom at the 2-position of the cyclohexyl ring introduces steric and electronic effects, influencing its conformational flexibility, reactivity, and intermolecular interactions . Sulfonamides of this type are frequently studied as precursors to bioactive molecules, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(2-chlorocyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVYFYASSLVPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973480 | |

| Record name | N-(2-Chlorocyclohexyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57881-12-6 | |

| Record name | NSC98586 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chlorocyclohexyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorocyclohexyl)benzenesulfonamide typically involves the reaction of 2-chlorocyclohexylamine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of N-(2-Chlorocyclohexyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorocyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the cyclohexyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: N-(2-Chlorocyclohexyl)benzenesulfonamide is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological and medical research, N-(2-Chlorocyclohexyl)benzenesulfonamide is used as a probe to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorocyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to various biological effects, depending on the specific enzyme or protein targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(2-Chlorocyclohexyl)benzenesulfonamide and analogous sulfonamides:

Key Observations :

Steric and Electronic Effects: The 2-chloro substituent in N-(2-Chlorocyclohexyl)benzenesulfonamide enhances electrophilicity compared to non-halogenated analogs like N-cyclohexylbenzenesulfonamide. This increases reactivity in nucleophilic substitution reactions . In contrast, the ethyl group in N-cyclohexyl-N-ethylbenzenesulfonamide reduces steric hindrance, allowing for tighter packing in crystal lattices (evidenced by dihedral angles of ~37–40° between aromatic and cyclohexyl rings) .

Synthetic Flexibility :

- Halogenated derivatives (e.g., 2-chloro or 2-fluoro) typically require additional steps, such as halogenation or use of halogenated alkylating agents, compared to alkyl or benzyl analogs .

- Benzyl and ethyl derivatives are synthesized via straightforward alkylation, as demonstrated in the reaction of cyclohexylamine sulfonamide with benzyl chloride or ethyl iodide .

Biological Relevance :

- N-Benzyl derivatives exhibit enhanced antimicrobial activity due to the aromatic benzyl group, which improves membrane penetration .

- Chlorinated sulfonamides like N-(2-Chlorocyclohexyl)benzenesulfonamide are explored as protease inhibitors, leveraging the chlorine atom’s ability to form halogen bonds with target enzymes .

Crystallographic Behavior: Non-chlorinated analogs (e.g., N-cyclohexyl-N-ethylbenzenesulfonamide) show well-defined crystal structures with low R factors (e.g., 0.052), indicating high precision in structural determination . Chlorinated variants may exhibit greater conformational disorder due to steric clashes, though specific data for N-(2-Chlorocyclohexyl)benzenesulfonamide remain unreported .

Q & A

Q. What are the optimal synthetic routes for n-(2-Chlorocyclohexyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Strategy : Sulfonamides are typically synthesized via the reaction of a sulfonyl chloride derivative with an amine. For n-(2-Chlorocyclohexyl)benzenesulfonamide, this would involve reacting benzenesulfonyl chloride with 2-chlorocyclohexylamine.

- Condition Optimization :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions.

- Temperature : Moderate temperatures (20–40°C) prevent decomposition of reactive intermediates.

- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures efficient coupling.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product with >95% purity. Validate purity via HPLC or TLC .

Q. How can researchers characterize the purity and structural integrity of n-(2-Chlorocyclohexyl)benzenesulfonamide?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (use SHELXL for refinement) .

Advanced Research Questions

Q. What methodologies are recommended for resolving crystallographic data inconsistencies in n-(2-Chlorocyclohexyl)benzenesulfonamide?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance data accuracy.

- Refinement Software : Apply SHELXL-2018 for iterative refinement of positional and thermal parameters. Key steps include:

- Validation Tools : Check R (<5%) and R-R gaps (<5%) using Coot and PLATON .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of n-(2-Chlorocyclohexyl)benzenesulfonamide?

Methodological Answer:

- Quantum Chemical Calculations :

- Reactivity Analysis :

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives like n-(2-Chlorocycloclohexyl)benzenesulfonamide?

Methodological Answer:

- Experimental Replication :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition).

- Dose-Response Curves : Generate IC values across three independent trials to assess reproducibility.

- Data Analysis :

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of n-(2-Chlorocyclohexyl)benzenesulfonamide during long-term storage?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.

- Stability Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.